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Compound of Interest

5-Bromo-6-chloro-2,2-
difluorobenzo[d][1,3]dioxole

cat. No.: B1279863

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of three distinct
benzodioxole derivatives, supported by experimental data from single-crystal X-ray diffraction
studies. The information presented herein is intended to offer researchers and professionals in
the field of drug development a comprehensive understanding of the structural nuances of
these compounds, which are pivotal in the design of novel therapeutic agents.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for three benzodioxole
derivatives, providing a quantitative comparison of their solid-state structures.
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Parameter

Compound 1[1]

Compound 2[2][3]

Compound 3[4]

Chemical Name

1-(2H-1,3-
benzodioxol-5-yl)-3-
(1H-imidazol-1-

yl)propan-1-one

N-[(1E)-1-(2H-1,3-
Benzodioxol-5-yl)-3-
(1H-imidazol-1-
yl)propylidene]-
hydroxylamine

6-(1,3-Benzodioxol-5-
ylmethyl)-5-ethyl-2-
{[2-(morpholin-4-
ylethyl]sulfanyl}pyrimi
din-4(3H)-one

Chemical Formula C13H12N203 C13H13N303:C3HsO C22H27N304S
Crystal System Monoclinic Monoclinic Triclinic
Space Group P21/n P21 P-1

a (A) 7.3322(5) 9.0963(3) 11.1220(5)

b (A) 8.0341(5) 14.7244(6) 12.2241(5)

c (A 19.4479(14) 10.7035(4) 21.5246(9)

a (%) 90 90 88.958(2)
B() 95.775(2) 94.298(3) 79.836(2)

vy () 90 90 79.384(2)
Volume (A3) 1139.82(13) 1429.57(9) 2830.9(2)

z 4 2 6
Temperature (K) 293(2) Not specified 100
Radiation type Mo Ka Not specified Not specified
R-factor 0.0533 Not specified 0.046

Selected Bond Lengths and Angles

A comparative analysis of selected bond lengths and angles within the benzodioxole moiety

and its substituents is crucial for understanding the conformational and electronic properties of

these molecules.
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Bond/Angle Compound 1 (A or °)[1] Compound 2 (A or °)[2]
c1-01 1.366(3) 1.371(4)
C2-01 1.428(3) 1.431(4)
C2-02 1.427(3) 1.428(4)
C7-02 1.371(3) 1.375(4)
C1-C6 1.381(4) 1.385(5)
C6-C5 1.382(4) 1.388(5)
C1-01-C2 109.8(2) 109.5(2)
01-C2-02 107.8(2) 107.5(2)
C7-02-C2 109.7(2) 109.6(2)

Experimental Protocols

The methodologies employed in the X-ray crystal structure analysis of the compared
benzodioxole derivatives are outlined below. These protocols represent standard procedures in
the field of small-molecule crystallography.

Synthesis and Crystallization:

e Compound 1: Synthesized and colorless single crystals were grown from an unspecified
solvent.

e Compound 2: Synthesized in a multi-step reaction, with the final product recrystallized from
ethanol to yield colorless crystals suitable for X-ray analysis.[2]

e Compound 3: The synthesis involved a multi-step process, and single crystals were obtained
by slow evaporation from an unspecified solvent.[4]

X-ray Data Collection and Structure Refinement:

A general workflow for single-crystal X-ray diffraction is depicted in the diagram below. For the
specific compounds:
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e Compound 1: Data were collected on a Bruker APEXII CCD area-detector diffractometer
using Mo Ka radiation. The structure was solved by direct methods and refined by full-matrix
least-squares on F2,

e Compound 2: X-ray diffraction data was collected on a Bruker AXS-KAPPA APEXII
diffractometer. The structure was also solved by direct methods and refined using the
SHELXL program.

e Compound 3: Data collection was performed on a Bruker AXS SMART APEX CCD
diffractometer. The structure was solved and refined using the SHELXTL software package.

Visualizations

The following diagrams illustrate the general experimental workflow for X-ray crystal structure
analysis and a logical comparison of the key structural features of the benzodioxole derivatives
discussed.
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General Workflow for X-ray Crystal Structure Analysis
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Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.
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Structural Comparison of Benzodioxole Derivatives
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Caption: A diagram showing the relationship between the core structure and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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